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Technical Support Center: JNJ-42165279 Animal Model Studies

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | JNJ-40255293 | |
| Cat. No.: | B15569278 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing JNJ-42165279 in animal models. The information is intended to help minimize potential complications and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-42165279?

A1: JNJ-42165279 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] It works by covalently inactivating the FAAH enzyme, which is responsible for the degradation of endogenous fatty acid amides like anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[3][4] This inhibition leads to an elevation in the levels of these signaling lipids in both the brain and peripheral tissues.[3][4]

Q2: What is the recommended formulation for JNJ-42165279 in animal studies?

A2: A stable suspension of the free-base of JNJ-42165279 in 0.5% Methocel has been successfully used in preclinical studies.[3] This formulation was found to have a shelf life of over 30 days when stored under refrigerated conditions and protected from light.[3] It is important to note that JNJ-42165279 has shown some hydrolytic instability at various pH levels over time.[3]

Q3: What is the oral bioavailability and pharmacokinetic profile of JNJ-42165279 in rats?







A3: JNJ-42165279 is orally bioavailable.[4] In rats, a 20 mg/kg oral dose resulted in a maximum plasma concentration (Cmax) of 4.2 µM after 1 hour, which decreased to approximately 130 nM by 8 hours.[3] The concentration in the brain was slightly higher than in plasma at Cmax (6.3 µM at 1 hour).[3] The compound exhibits relatively rapid clearance in rats. [3]

Q4: Have any toxicities been reported for JNJ-42165279 in animal models?

A4: The available preclinical and clinical data indicate that JNJ-42165279 has a good safety profile, and no specific safety concerns have been identified in human studies.[5][6] It is highly selective for FAAH over other enzymes, ion channels, transporters, and receptors, which likely contributes to its favorable safety profile.[3][4] In early 2016, as a precautionary measure following a serious adverse event with a different FAAH inhibitor (BIA 10-2474), Janssen temporarily suspended dosing in their clinical trials with JNJ-42165279, emphasizing that no serious adverse events had been reported in their studies.[1] The trials have since resumed.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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| Issue | Potential Cause | Recommended Action |
|--|--|---|
| Lack of Efficacy or Unexpectedly Low Compound Exposure | Improper formulation or storage. | Ensure JNJ-42165279 is formulated as a homogenous suspension in 0.5% Methocel and stored refrigerated and protected from light.[3] Prepare fresh formulations regularly. |
| Incorrect dosing technique. | For oral administration, ensure accurate dosing by using oral gavage performed by a trained individual. Verify the volume administered and minimize spillage. | |
| Rapid metabolism in the animal model. | JNJ-42165279 exhibits relatively rapid clearance in rats.[3] Consider the timing of your behavioral or pharmacodynamic assessments relative to the compound's peak plasma concentration (approximately 1 hour post-dose in rats).[3] | |
| Animal Distress During or After Dosing (e.g., agitation, lethargy) | Stress from handling and restraint during dosing. | Habituate the animals to the handling and dosing procedures before the start of the experiment. Consider alternative, less stressful oral dosing methods if precise dosing is not critical.[7][8] |
| Vehicle effects. | Administer the vehicle alone to a control group to differentiate any effects of the vehicle from the test compound. | _ |



| Off-target effects (unlikely but possible). | Although JNJ-42165279 is highly selective, it is good practice to monitor animals for any unexpected clinical signs. [3] Reduce the dose if adverse effects are observed. | |
|---|--|--|
| Variability in Experimental Results | Inconsistent dosing volumes or concentrations. | Ensure the formulation is a homogenous suspension and is well-mixed before each dose. Use calibrated equipment for all measurements. |
| Differences in animal age, weight, or strain. | Standardize the animal model characteristics. Randomize animals to treatment groups. | |
| Circadian rhythm effects. | Perform dosing and behavioral testing at the same time each day to minimize variability due to circadian rhythms. | _ |

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of JNJ-42165279 in Rats (Single 20 mg/kg Oral Dose)

| Plasma | Brain |
|---------|------------------|
| 4.2 μΜ | 6.3 μΜ |
| 1 hour | 1 hour |
| ~130 nM | ~167 nM |
| | |
| | 4.2 μM 1 hour |

Table 2: In Vitro Potency of JNJ-42165279



| Enzyme | IC50 |
|----------------------------------|-------------|
| Recombinant Human FAAH | 70 ± 8 nM |
| Recombinant Rat FAAH | 313 ± 28 nM |
| Data from Keith et al., 2015.[2] | |

Detailed Experimental Protocol

Protocol: Oral Administration of JNJ-42165279 in a Rat Model of Neuropathic Pain

This protocol is based on the methods used to determine the efficacy of JNJ-42165279 in the spinal nerve ligation (SNL) model.[3]

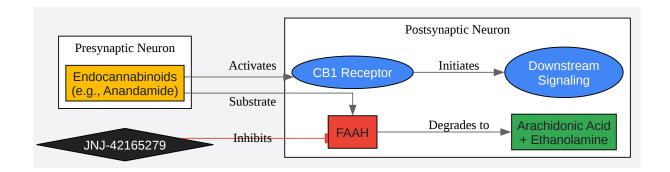
- Formulation Preparation (0.5% Methocel Suspension):
 - Calculate the required amount of JNJ-42165279 and 0.5% Methocel based on the number of animals, their average weight, and the desired dose (e.g., 22 mg/kg).
 - Weigh the JNJ-42165279 powder accurately.
 - Gradually add the 0.5% Methocel to the powder while triturating to create a smooth paste.
 - Continue to add the remaining vehicle and mix thoroughly to ensure a homogenous suspension.
 - Store the formulation in a light-protected container at 2-8°C. Before each use, allow the suspension to come to room temperature and vortex thoroughly.
- Animal Handling and Dosing:
 - House the animals in compliance with all institutional and national guidelines.
 - Acclimatize the animals to the facility and handling for at least one week prior to the experiment.
 - On the day of dosing, weigh each animal to calculate the precise volume of the formulation to be administered.



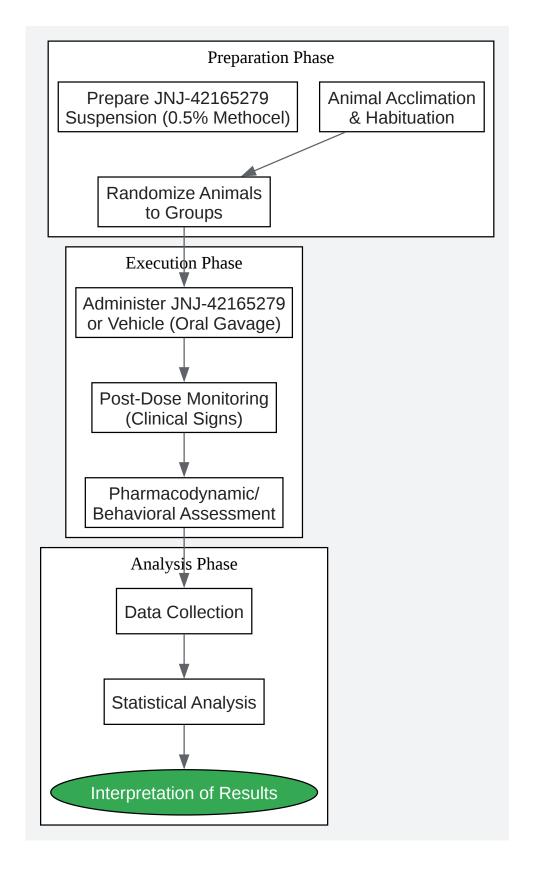
- Administer the JNJ-42165279 suspension or vehicle control via oral gavage using a suitable gauge gavage needle.
- The volume of administration should be kept to a minimum, ideally 5 mL/kg.[9]
- · Post-Administration Monitoring:
 - After administration, return the animals to their home cages and monitor them for any signs of distress or adverse effects for at least the first few hours.
 - Observations should include changes in posture, activity, grooming, and any signs of pain or discomfort.
 - Document all observations.
- Efficacy Assessment:
 - Assess the pharmacodynamic effect (e.g., tactile allodynia in the SNL model) at predetermined time points post-dosing.
 - For the SNL model, efficacy was observed at 30 minutes post-dose.

Visualizations









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